11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one
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Overview
Description
Gamithromycin is a macrolide antibiotic used primarily in veterinary medicine. It is sold under the brand name Zactran and is used for the treatment of respiratory diseases in cattle, pigs, and sheep . This compound is a 7a-azalide, a subclass of macrolides, and was approved for veterinary use in the European Union in 2008 .
Preparation Methods
Gamithromycin can be synthesized through various methods. One method involves the reductive amination of 9-deoxy-8a-8-azaerythromycin A with n-propanal, using chloride silane as a reducer and organic or inorganic tin as a catalyst . Another method involves the use of water for injection as a solvent, phosphoric acid as a cosolvent, and sodium bisulfite . These methods are suitable for industrial production due to their efficiency and scalability.
Chemical Reactions Analysis
Gamithromycin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Gamithromycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying macrolide antibiotics.
Biology: It is used to study the effects of antibiotics on bacterial protein synthesis.
Industry: It is used in the veterinary pharmaceutical industry for the production of antibiotics.
Mechanism of Action
Gamithromycin exerts its effects by binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits bacterial protein synthesis by preventing the transpeptidation/translocation step of protein synthesis and by inhibiting the assembly of the 50S ribosomal subunit . This action results in the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
Gamithromycin is similar to other macrolide antibiotics such as erythromycin, azithromycin, and clarithromycin. it has unique properties that make it particularly effective for veterinary use:
Erythromycin: The parent molecule of macrolides, used primarily in human medicine.
Azithromycin: Known for its long half-life and broad spectrum of activity.
Clarithromycin: Known for its improved acid stability and better oral absorption compared to erythromycin.
Gamithromycin’s unique structure and pharmacokinetic properties make it highly effective for treating respiratory diseases in animals .
Properties
Molecular Formula |
C40H76N2O12 |
---|---|
Molecular Weight |
777.0 g/mol |
IUPAC Name |
11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one |
InChI |
InChI=1S/C40H76N2O12/c1-15-17-42-21-22(3)33(44)40(11,48)29(16-2)52-36(46)26(7)32(53-30-20-39(10,49-14)34(45)27(8)51-30)25(6)35(38(9,47)19-23(42)4)54-37-31(43)28(41(12)13)18-24(5)50-37/h22-35,37,43-45,47-48H,15-21H2,1-14H3 |
InChI Key |
VWAMTBXLZPEDQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC(C(C(C(OC(=O)C(C(C(C(C(CC1C)(C)O)OC2C(C(CC(O2)C)N(C)C)O)C)OC3CC(C(C(O3)C)O)(C)OC)C)CC)(C)O)O)C |
Origin of Product |
United States |
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